2-[(3-chloro-2-methylphenyl)amino]-4-(dimethylamino)pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-(3-chloro-2-methylanilino)-4-(dimethylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4/c1-10-12(16)5-4-6-13(10)19-15-11(9-17)14(20(2)3)7-8-18-15/h4-8H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDSWASTEBXKSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NC=CC(=C2C#N)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chloro-2-methylphenyl)amino]-4-(dimethylamino)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 3-chloro-2-methylaniline with 4-(dimethylamino)pyridine-3-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and ethanol, respectively. The reaction mixture is heated to a specific temperature and stirred for a certain period to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques such as high-pressure reactors and automated control systems to optimize reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chloro-2-methylphenyl)amino]-4-(dimethylamino)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(3-chloro-2-methylphenyl)amino]-4-(dimethylamino)pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-chloro-2-methylphenyl)amino]-4-(dimethylamino)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The target compound shares a pyridine-3-carbonitrile core with several analogs, but its substituents differentiate its properties:
Key Observations:
- Chloro vs.
- Dimethylamino Group: Common in many analogs (e.g., ), this group enhances solubility in polar solvents due to its basicity.
- Bromo Derivatives: Bromine’s larger atomic radius (vs. chloro) may improve binding affinity in hydrophobic pockets but reduce metabolic stability .
Physicochemical Properties
- Solubility: The dimethylamino group improves water solubility, but the chloro and methylphenyl groups increase logP (lipophilicity) compared to unsubstituted pyridines .
- Thermal Stability: Crystallographic data for analogs (e.g., ) suggest nitro or hydroxyl groups reduce melting points, whereas chloro/methyl groups enhance stability .
Biological Activity
2-[(3-chloro-2-methylphenyl)amino]-4-(dimethylamino)pyridine-3-carbonitrile, a complex organic compound, has attracted considerable attention in scientific research due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound is characterized by a pyridine ring substituted with a dimethylamino group, a carbonitrile group, and a 3-chloro-2-methylphenylamino group. Its molecular formula is with a molar mass of 286.76 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding affinity to these targets can inhibit their activity, leading to various biological effects. For instance, it may inhibit certain enzymes by blocking substrate access at their active sites .
Biological Activity Overview
The compound has been investigated for several biological activities:
- Anticancer Activity : Preliminary studies suggest that it exhibits significant cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15) . The structure-activity relationship (SAR) indicates that the presence of the chloro group enhances its antiproliferative properties.
- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines or pathways .
- Enzyme Inhibition : The compound shows promise as an enzyme inhibitor in biochemical assays, potentially affecting pathways related to cancer and inflammation .
Comparative Studies
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-[(3-chloro-2-methylphenyl)amino]acetohydrazide | Structure | Moderate anticancer activity |
| 3-chloro-2-methylbenzenamine | Structure | Lower cytotoxicity compared to the main compound |
| 4-chloro-2-oxo-2H-chromene-3-carbaldehyde | Structure | Antimicrobial properties |
Case Studies
- Anticancer Efficacy : A study evaluated the compound's efficacy against various cancer cell lines. It demonstrated an IC50 value lower than that of doxorubicin in Jurkat cells, indicating strong cytotoxic potential .
- Enzyme Interaction : Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts, suggesting a specific mechanism of action that could be leveraged for drug development .
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for amination steps, while ethanol/water mixtures improve cyclization yields .
- Catalyst Screening : Pd-based catalysts with bulky ligands reduce side reactions in aromatic amination .
- Temperature Control : Lower temperatures (40–60°C) minimize decomposition during sensitive steps like nitrile group formation .
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Basic Research Question
Key Techniques :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm; aromatic protons split due to chloro and methyl groups) .
- Infrared Spectroscopy (IR) : Stretching frequencies for C≡N (~2220 cm⁻¹) and N–H (~3350 cm⁻¹) validate functional groups .
- X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between pyridine and aryl rings, bond lengths for C–Cl and C–N) .
- Differential Scanning Calorimetry (DSC) : Determines thermal stability (e.g., melting points >200°C for similar derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
